2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a quinoline core, a chlorobenzoyl group, and a methoxy group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in different fields of study.
Mechanism of Action
Target of Action
The primary target of this compound is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with methanol in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with 4-chloroaniline and acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
- 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorobenzoyl group and a methoxy group on the quinoline core enhances its reactivity and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O4/c1-33-19-10-11-22-20(12-19)25(32)21(24(31)15-2-4-16(26)5-3-15)13-29(22)14-23(30)28-18-8-6-17(27)7-9-18/h2-13H,14H2,1H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVFWXTZRJGBLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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